molecular formula C10H12BrFO2 B1408325 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol CAS No. 1593741-14-0

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol

Cat. No.: B1408325
CAS No.: 1593741-14-0
M. Wt: 263.1 g/mol
InChI Key: NXDCEAGQBOWDPK-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol typically involves the reaction of 3-bromo-5-fluorophenol with 2-methylpropan-1-ol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropanal.

    Reduction: Formation of 3-(3-Fluorophenoxy)-2-methylpropan-1-ol.

    Substitution: Formation of 3-(3-Amino-5-fluorophenoxy)-2-methylpropan-1-ol.

Scientific Research Applications

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromo-5-fluorophenol): Shares the same phenoxy group but lacks the methylpropanol backbone.

    3-(3-Fluorophenoxy)-2-methylpropan-1-ol: Similar structure but without the bromine substituent.

    3-(3-Bromo-5-chlorophenoxy)-2-methylpropan-1-ol: Contains a chlorine substituent instead of fluorine.

Uniqueness

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methylpropanol backbone provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

3-(3-bromo-5-fluorophenoxy)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-7(5-13)6-14-10-3-8(11)2-9(12)4-10/h2-4,7,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDCEAGQBOWDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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